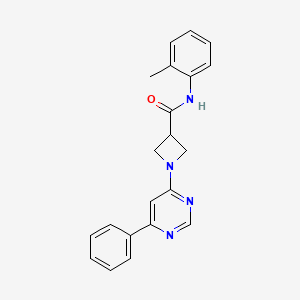![molecular formula C15H17ClN4O2S B6424411 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2109410-43-5](/img/structure/B6424411.png)
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CBT) is a synthetic compound that has been used in a variety of scientific research applications. CBT is an organic compound with a molecular formula of C14H14ClN3O3S and a molecular weight of 339.77 g/mol. It is a white crystalline solid with a melting point of 160-162°C. CBT has been studied for its potential applications in biochemistry, physiology, and other scientific research fields.
科学的研究の応用
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of drugs and other compounds. 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has also been used to study the structure and function of DNA and RNA. Additionally, it has been used to study the structure and function of membrane proteins and other cellular components.
作用機序
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been studied for its potential to act as an inhibitor of enzymes and proteins. It has been found to interact with the active sites of enzymes and proteins, thereby blocking their activity. It has also been found to interact with DNA and RNA, potentially affecting their structure and function. Additionally, 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been found to interact with membrane proteins, potentially affecting their structure and function.
Biochemical and Physiological Effects
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been studied for its potential biochemical and physiological effects. It has been found to interact with a variety of enzymes and proteins, potentially affecting their activity. Additionally, it has been found to interact with DNA and RNA, potentially affecting their structure and function. Furthermore, 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been found to interact with membrane proteins, potentially affecting their structure and function.
実験室実験の利点と制限
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has several advantages for use in laboratory experiments. It is a relatively simple and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane in laboratory experiments. It is a relatively unstable compound, and its activity can be affected by environmental factors such as temperature and humidity. Additionally, it can be toxic in high doses, so caution should be taken when handling it.
将来の方向性
There are several potential future directions for the use of 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA and RNA. Additionally, it could be used to study the effects of drugs and other compounds on biochemical and physiological processes. Furthermore, it could be used to study the structure and function of membrane proteins and other cellular components. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
合成法
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane can be synthesized by a two-step process. The first step involves the synthesis of 3-chlorobenzene-sulfonyl chloride (CBSC) from 3-chlorobenzene-sulfonic acid and thionyl chloride. The second step involves the reaction of CBSC with 1,2,3-triazole and sodium azide to form 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane. This two-step process is a simple and efficient way to synthesize 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane.
特性
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)19-12-4-5-13(19)10-14(9-12)20-17-6-7-18-20/h1-3,6-8,12-14H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLLJODESVEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3-chlorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6424329.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424333.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424335.png)
![2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B6424336.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B6424343.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6424362.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6424364.png)

![2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B6424396.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6424401.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424405.png)
![5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide](/img/structure/B6424407.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6424417.png)